Congressane
Overview
Description
Congressane, also known as diamantane, is an organic compound that belongs to the family of diamondoids. These are cage hydrocarbons with structures resembling a subunit of the diamond lattice. This compound is a colorless solid that has been a subject of research since its discovery in oil and separation from deep natural gas condensates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Congressane can be synthesized through the aluminum halide-catalyzed isomerization of a mixture of norbornene photodimers. The first preparation of this compound was achieved in 1965 with a yield of 1% . Another method involves the rearrangement of a hydrogenated Binor-S compound, which gives this compound in approximately 70% yield .
Industrial Production Methods: Industrial production of this compound involves the catalytic rearrangements of polycyclic naphthenic hydrocarbons. These hydrocarbons are naturally concentrated by catagenesis, becoming significant constituents of some natural gas condensates .
Chemical Reactions Analysis
Types of Reactions: Congressane undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under specific conditions.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Congressane has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the properties of diamondoids and their derivatives.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: this compound and its derivatives are being investigated for their potential use in drug delivery systems due to their unique structural properties.
Mechanism of Action
The mechanism by which congressane exerts its effects is primarily related to its structural properties. Its cage-like structure provides high stability and resistance to chemical reactions. The molecular targets and pathways involved in its interactions are still under investigation, but its unique structure allows it to interact with various molecular systems in a stable manner .
Comparison with Similar Compounds
Adamantane: The first member of the diamondoid family, known for its high stability and use in antiviral drugs.
Tricyclo[3.3.1.1^3,7]decane: Another diamondoid with a similar cage structure but different chemical properties.
Uniqueness of Congressane: this compound stands out due to its higher thermal stability and resistance to oxidation compared to other diamondoids. Its unique structure makes it a valuable compound for various industrial and scientific applications .
Biological Activity
Congressane, also known as diamantane, is a member of the diamondoid family of compounds characterized by its unique cage-like hydrocarbon structure. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, interactions with biological systems, and ongoing research efforts.
This compound has the molecular formula and is recognized for its low surface energy, high density, hydrophobicity, and resistance to oxidation. These properties stem from its rigid and symmetrical structure, which resembles a subunit of the diamond lattice. The compound was first isolated from natural gas condensates and has been the subject of various studies due to its intriguing chemical reactivity and potential biological applications .
Biological Activity
Research into the biological activity of this compound has indicated several promising avenues:
- Drug Delivery Systems : Due to its hydrophobic nature, this compound is being investigated for its ability to encapsulate therapeutic molecules. This could enhance drug efficacy while minimizing side effects by facilitating targeted delivery within biological systems.
- Anticancer Potential : Some derivatives of this compound have shown inhibitory effects against various cancer cell lines. For instance, a derivative known as 1,6-bis[4-(4-amino-3-hydroxyphenoxy)phenyl]diamantane (DPD) demonstrated significant growth inhibition in vitro against human colon cancer cell lines. In animal studies, DPD exhibited no acute toxicity, suggesting a favorable safety profile for further development .
- Antiviral Activity : Similar to adamantane derivatives, which have been used as antiviral agents against influenza and HIV, this compound's structural properties may contribute to its potential effectiveness in combating viral infections. Ongoing research aims to explore this aspect further .
The mechanism by which this compound exerts its biological effects is primarily linked to its structural stability and hydrophobic interactions with lipid membranes. This allows for potential integration into cellular environments, influencing various biochemical pathways. However, specific molecular targets remain under investigation .
Comparative Analysis with Other Diamondoids
To better understand this compound's unique position within the diamondoid family, a comparison with related compounds is useful:
Compound | Molecular Formula | Unique Features |
---|---|---|
Adamantane | First discovered diamondoid; used in antiviral drugs. | |
Triamantane | Larger cage structure; different reactivity patterns. | |
Pentamantane | Increased complexity; less studied but shares properties with this compound. | |
This compound | Higher thermal stability; potential in drug delivery systems. |
This table illustrates how this compound stands out due to its specific molecular structure and unique physical properties that differentiate it from other diamondoids.
Anticancer Activity Study
A notable study investigated the anticancer properties of DPD derived from this compound. The research highlighted:
- In Vitro Studies : DPD showed significant growth inhibition against three human colon cancer cell lines.
- In Vivo Studies : Treatment of mice with DPD indicated no acute toxicity, supporting its potential as a safe therapeutic agent.
These findings suggest that functionalized derivatives of this compound may hold promise in cancer treatment strategies .
Drug Delivery Research
Research into drug delivery systems utilizing this compound has focused on:
- Encapsulation Efficiency : Studies demonstrate that this compound derivatives can effectively encapsulate hydrophobic drugs.
- Release Kinetics : Preliminary data suggest controlled release profiles that enhance therapeutic efficacy while reducing systemic toxicity.
These insights are critical for developing advanced drug delivery platforms targeting specific diseases.
Properties
IUPAC Name |
pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-7-2-12-10-4-8-5-11(9(1)10)13(3-7)14(12)6-8/h7-14H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICQBHNGXDOVJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C4C1C5CC(C4)CC3C5C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177464 | |
Record name | Congressane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2292-79-7 | |
Record name | Diamantane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2292-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Congressane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002292797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Congressane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CONGRESSANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KYM5H16I3I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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